molecular formula C16H22N4O3 B2515711 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 433318-33-3

4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2515711
CAS No.: 433318-33-3
M. Wt: 318.377
InChI Key: HWEDCWUOCZMPEN-UHFFFAOYSA-N
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Description

4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a nitro group, and a diethylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-methylquinolin-2(1H)-one, followed by the introduction of the diethylaminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the yield and reducing the production cost.

Chemical Reactions Analysis

Types of Reactions

4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-aminoquinolin-2(1H)-one.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved stability.

Mechanism of Action

The mechanism by which 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(dimethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
  • 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-aminoquinolin-2(1H)-one

Uniqueness

Compared to similar compounds, 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(diethylamino)ethylamino]-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-4-19(5-2)11-10-17-14-12-8-6-7-9-13(12)18(3)16(21)15(14)20(22)23/h6-9,17H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEDCWUOCZMPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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